molecular formula C9H18O2 B14743122 2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol CAS No. 2892-66-2

2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol

Cat. No.: B14743122
CAS No.: 2892-66-2
M. Wt: 158.24 g/mol
InChI Key: HDAYUBJKGHNFPD-UHFFFAOYSA-N
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Description

2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol is an organic compound characterized by a cyclobutyl ring substituted with a hydroxymethyl group and a dimethyl group, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the reaction of 2,2-dimethylcyclobutanone with formaldehyde in the presence of a base to introduce the hydroxymethyl group. This is followed by reduction to yield the desired ethanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The hydroxyl groups can be reduced to alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride for halogenation or amines for amination.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alkanes.

    Substitution: Halides or amines.

Scientific Research Applications

2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl and ethanol groups can form hydrogen bonds with active sites, influencing the activity of these targets. Pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Hydroxymethyl)cyclobutyl]ethanol
  • 2-[3-(Hydroxymethyl)-2-methylcyclobutyl]ethanol
  • 2-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]ethanol

Uniqueness

2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol is unique due to the presence of both a dimethyl-substituted cyclobutyl ring and an ethanol moiety, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not observed with similar compounds.

Properties

CAS No.

2892-66-2

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-[3-(hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol

InChI

InChI=1S/C9H18O2/c1-9(2)7(3-4-10)5-8(9)6-11/h7-8,10-11H,3-6H2,1-2H3

InChI Key

HDAYUBJKGHNFPD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1CO)CCO)C

Origin of Product

United States

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